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Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-(carbonylbis(azanediyl))dipropionate

Crosslinking mass spectrometry Spacer arm length Crosslinker comparison

Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-(carbonylbis(azanediyl))dipropionate (CAS 2185840-20-2), commonly designated DSPU or ureido-3,3′-dipropionic acid bis(hydroxysuccinimide) ester, is a medium-length homobifunctional amine-reactive crosslinker belonging to the urea-based MS-cleavable crosslinker family. It carries two N‑hydroxysuccinimide (NHS) ester groups separated by a C3‑urea spacer arm that is labile under collision‑induced dissociation (CID), producing characteristic 26 u doublets that enable unambiguous identification of crosslinked peptides in tandem mass spectrometry workflows.

Molecular Formula C15H18N4O9
Molecular Weight 398.328
CAS No. 2185840-20-2
Cat. No. B2983734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,5-dioxopyrrolidin-1-yl) 3,3'-(carbonylbis(azanediyl))dipropionate
CAS2185840-20-2
Molecular FormulaC15H18N4O9
Molecular Weight398.328
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCNC(=O)NCCC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C15H18N4O9/c20-9-1-2-10(21)18(9)27-13(24)5-7-16-15(26)17-8-6-14(25)28-19-11(22)3-4-12(19)23/h1-8H2,(H2,16,17,26)
InChIKeyJMEPPJWZENCLMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-(carbonylbis(azanediyl))dipropionate (DSPU) – Procurement-Grade MS-Cleavable Crosslinker for Structural Proteomics


Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-(carbonylbis(azanediyl))dipropionate (CAS 2185840-20-2), commonly designated DSPU or ureido-3,3′-dipropionic acid bis(hydroxysuccinimide) ester, is a medium-length homobifunctional amine-reactive crosslinker belonging to the urea-based MS-cleavable crosslinker family. It carries two N‑hydroxysuccinimide (NHS) ester groups separated by a C3‑urea spacer arm that is labile under collision‑induced dissociation (CID), producing characteristic 26 u doublets that enable unambiguous identification of crosslinked peptides in tandem mass spectrometry workflows [1]. The compound is supplied as a solid with a purity ≥ 95 % (typically 98 % per HPLC) and is used primarily in cross-linking mass spectrometry (XL‑MS) for structural biology and interactomics .

Why C3‑Urea‑NHS Crosslinkers Cannot Be Interchanged with Other In‑Class Reagents – The Case for DSPU Procurement


Although all urea‑based NHS‑crosslinkers share the same reactive chemistry and MS‑cleavable signature, the alkyl chain length separating the two NHS functions defines the maximal Cα–Cα distance that can be captured, which directly determines the structural coverage obtained in an XL‑MS experiment [1]. Selecting a crosslinker with a suboptimal spacer – e.g. the shorter DSAU or the longer DSBU – alters the set of lysine pairs that can be bridged, leading to non‑overlapping crosslink inventories and potentially missing critical structural contacts. Furthermore, the C3‑arm of DSPU provides a distinct gas‑phase mobility profile that influences ion‑mobility‑based precursor selection methods such as caps‑PASEF [2]. Generic procurement of any “urea‑NHS crosslinker” without verifying the exact CAS therefore introduces uncontrolled variability in crosslink distances, ion‑mobility separation, and downstream structural interpretation.

Quantitative Differentiation Evidence for Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-(carbonylbis(azanediyl))dipropionate


Spacer Arm Length: DSPU Occupies a Distinct Intermediate Distance Regime Between DSAU and DSBU

The chemical chain of DSPU measures ~10.1 Å, which is 2.4 Å longer than DSAU (~7.7 Å) and 2.4 Å shorter than DSBU (~12.5 Å) . This difference directly translates into the experimentally observed Cα–Cα distances bridged: DSPU captures a mean distance of 17.0 Å (or 20.9 Å in an independent dataset), compared to 15.4 Å (18.9 Å) for DSAU and 17.7 Å (21.2 Å) for DSBU [1][2]. The quantitative spacing ensures that DSPU probes inter‑lysine contacts that are inaccessible to DSAU but not as long‑range as those sampled by DSBU, making it the optimal choice when structural constraints in the 10–20 Å range are desired.

Crosslinking mass spectrometry Spacer arm length Crosslinker comparison

MS‑Cleavable Urea Moiety Confers Unambiguous Crosslink Identification Superior to Non‑Cleavable Crosslinkers

DSPU contains a symmetrical urea group that fragments under collision‑induced dissociation (CID) to yield a characteristic pair of 26 u doublets, enabling unequivocal distinction of crosslinked peptides from linear and mono‑linked species [1]. In contrast, non‑cleavable NHS‑ester crosslinkers such as disuccinimidyl suberate (DSS) lack this diagnostic fragmentation signature, resulting in significantly higher false‑discovery rates (FDRs) during automated crosslink identification [2]. While this property is shared with DSAU and DSBU, it constitutes the fundamental advantage of the urea‑based crosslinker class over traditional non‑cleavable alternatives and is therefore a primary selection criterion for MS‑driven structural biology.

MS-cleavable crosslinker CID fragmentation Crosslink identification

DSPU Supplied with Documented Purity ≥ 95 % and Batch‑Specific QC Eliminates Ambiguity in Crosslink Stoichiometry

Vendor‑supplied DSPU is delivered with a purity ≥ 95 % (Bruker Daltonics) or 98 % (Bidepharm), and batch‑specific QC reports (NMR, HPLC, GC) are available . In contrast, generic bis‑NHS crosslinkers from non‑specialist suppliers often lack documented purity certificates, introducing uncertainty in crosslinker‑to‑protein stoichiometry that directly affects crosslinking reproducibility and downstream quantitative interpretation. The batch‑specific QC documentation for CAS 2185840‑20‑2 therefore provides a procurement‑level assurance that is absent for lower‑purity alternatives.

Crosslinker purity Batch QC Procurement specification

Isotopically‑Labeled DSPU Analogue Enables Quantitative Cross‑linking Mass Spectrometry

An isotopically labeled form of DSPU (designated DSPUx) has been synthesized and applied to quantify structural changes in calmodulin upon calcium binding and myoglobin upon heme binding, using data‑independent acquisition (DIA) [1][2]. The availability of both light (DSPU) and heavy (DSPUx) forms enables relative quantification of two conformational states in a single experiment, a capability that is not available for most non‑isotope‑coded crosslinkers. The isotopic label is incorporated into the urea‑containing reporter ions observed in MS/MS spectra, improving both qualitative and quantitative confidence [1].

Quantitative XL-MS Isotope-coded crosslinker DSPUx

Ion‑Mobility Collision Cross Section of DSPU‑crosslinked Peptides Provides Additional Gas‑Phase Separation Dimension

When analyzed on a timsTOF Pro instrument, peptides crosslinked with DSPU exhibit a distinct collision‑cross‑section (CCS) distribution that separates them from mono‑linked peptides in the CCS–m/z space, enabling the caps‑PASEF acquisition strategy to selectively target crosslinked species [1]. The C3‑arm of DSPU results in a CCS profile intermediate between DSAU (C2) and DSBU (C4), which provides a second, orthogonal basis for differentiating crosslinked from non‑crosslinked peptides beyond the MS‑cleavable signature. This gas‑phase property is exploited in state‑of‑the‑art 4D‑proteomics workflows [1].

Ion mobility TIMS caps-PASEF Crosslinker comparison

DSPU is Packaged in Single‑Use Argon‑Flushed Vials to Preserve NHS‑Ester Reactivity During Storage and Transport

DSPU is supplied in 5 × 2 mg vials, individually aliquoted under argon and sealed in foil envelopes with desiccant . This packaging format minimizes the hydrolysis of the moisture‑sensitive NHS‑ester groups that would otherwise compromise crosslinking efficiency. While many generic bis‑NHS crosslinkers are sold in bulk without inert‑atmosphere packaging, the single‑use format of DSPU ensures that each aliquot maintains full reactivity until the point of use, supporting reproducible crosslinking experiments across multiple batches .

Crosslinker stability NHS ester hydrolysis Product packaging

Recommended Application Scenarios for Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-(carbonylbis(azanediyl))dipropionate Based on Quantitative Evidence


Medium‑Range Lysine–Lysine Distance Mapping in Purified Protein Complexes

When the structural model suggests that inter‑lysine contacts of interest are in the 10–20 Å range, DSPU is the preferred reagent. Its ~10.1 Å spacer reliably bridges Cα–Cα distances averaging 17.0 Å (or 20.9 Å), filling the gap between the shorter DSAU and the longer DSBU [1]. This makes DSPU ideal for mapping medium‑range contacts in proteins where neither extreme short‑range nor long‑range constraints are desired, such as in the conformational analysis of multi‑domain proteins or ribosome subunits.

Quantitative XL‑MS for Conformational Dynamics Using Isotopically‑Labeled DSPU

For studies that require comparison of two structural states (e.g., apo vs. holo, ligand‑bound vs. unbound), the availability of both light (DSPU) and isotopically‑labeled heavy (DSPUx) forms enables relative quantification of crosslink abundances in a single data‑independent acquisition experiment [2]. This application has been demonstrated on calmodulin (calcium‑dependent conformational change) and myoglobin (heme‑binding) and is directly supported by the quantitative evidence in Section 3.

4D‑Proteomics Workflows Combining Ion‑Mobility Separation with MS‑Cleavable Crosslinking

Laboratories operating timsTOF Pro or similar ion‑mobility‑enabled mass spectrometers benefit from the synergy between DSPU’s MS‑cleavable urea moiety and its gas‑phase collision‑cross‑section properties. The caps‑PASEF method improves crosslink identification rates by selecting ions in CCS–m/z space, and DSPU‑crosslinked peptides exhibit a CCS distribution that facilitates this separation [3]. This integrated workflow is recommended for system‑wide interactomics studies and structural proteomics.

High‑Confidence Crosslink Identification in Automated Structural Proteomics Pipelines

The doublet‑signature produced by CID fragmentation of the urea bond in DSPU drastically reduces false‑positive crosslink identifications compared to non‑cleavable reagents such as DSS or BS3 [4]. This property is exploited by search engines like MeroX and XlinkX, and it is critical for high‑throughput, automated structural proteomics pipelines that require low false‑discovery rates. Procurement of DSPU is thus mandatory for pipelines that rely on MS‑cleavable chemistry for automated crosslink assignment.

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